molecular formula C13H17BCl2O3 B6297374 2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester CAS No. 2306244-12-0

2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester

Cat. No. B6297374
CAS RN: 2306244-12-0
M. Wt: 303.0 g/mol
InChI Key: WHUAGAWIIHQZJK-UHFFFAOYSA-N
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Description

“2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester” is a type of boronic acid ester . It’s a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C13H17BCl2O3 . The InChI code for this compound is 1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)10-9(17-5)7-6-8(15)11(10)16/h6-7H,1-5H3 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are primarily related to its use as a reagent in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 302.99 g/mol . It is a solid at room temperature and should be stored at 2-8°C .

Advantages and Limitations for Lab Experiments

The primary advantage of using 2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester in laboratory experiments is its high reactivity, low cost, and availability. Additionally, this compound is a versatile reagent that can be used in a variety of reactions. However, there are some limitations to using this compound in laboratory experiments. For example, the reaction requires a base, which can be difficult to obtain in some cases. Additionally, the reaction yields a white, crystalline solid that is soluble in water and organic solvents, which can be difficult to work with in some cases.

Future Directions

There are several potential future directions for research involving 2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester. These include further investigation into its biochemical and physiological effects, development of new synthesis methods, and exploration of new applications. Additionally, further research could be done into the mechanism of action of this compound and its ability to modify proteins and other biomolecules. Finally, further research could be done into the advantages and limitations of using this compound in laboratory experiments.

Synthesis Methods

2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester is synthesized by reacting a boronic acid with a pinacol ester in an aqueous solution of a base. The reaction is typically carried out at room temperature and is usually completed within a few hours. The reaction yields a white, crystalline solid that is soluble in water and organic solvents.

Scientific Research Applications

2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester has a wide range of applications in the field of scientific research. It is used as a reagent in the synthesis of complex molecules, such as pharmaceuticals, natural products, and other organic compounds. It is also used in the synthesis of polymers, catalysts, and other materials. Additionally, this compound can be used to modify proteins, peptides, and other biomolecules.

Safety and Hazards

The safety information for “2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester” includes hazard statements H315, H319, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(2,3-dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)10-9(17-5)7-6-8(15)11(10)16/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUAGAWIIHQZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BCl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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